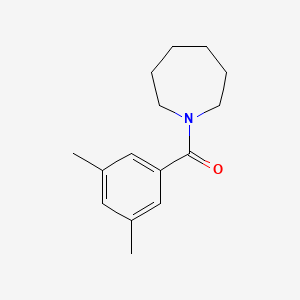
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine (2C-D) is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, an American pharmacologist, and chemist. 2C-D has been found to have various applications in scientific research due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzyl)-4-phenylpiperazine has been found to have various applications in scientific research. It has been used as a reference standard in analytical chemistry for the identification and quantification of phenethylamines in biological samples. 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine has also been studied for its potential therapeutic effects in the treatment of depression, anxiety, and post-traumatic stress disorder. Moreover, it has been used as a tool to study the structure-activity relationships of phenethylamines and their effects on the central nervous system.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine is not fully understood. However, it is believed to act on the serotonin receptors in the brain, particularly the 5-HT2A receptor. It has been found to have a high affinity for this receptor and can induce hallucinogenic effects similar to other psychedelics such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine are similar to other phenethylamines. It can cause changes in perception, mood, and thought processes. It can also cause alterations in sensory experiences such as visual and auditory hallucinations. However, the intensity and duration of these effects can vary depending on the dose and purity of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable reference standard for analytical chemistry. However, one of the limitations of using 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine is its potential for abuse. It is classified as a Schedule I controlled substance in the United States, which restricts its use and distribution.
Direcciones Futuras
There are several future directions for the study of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine. One potential direction is the investigation of its therapeutic effects in the treatment of mental health disorders. Another direction is the exploration of its structure-activity relationships and the development of novel phenethylamines with improved therapeutic properties. Additionally, the use of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine as a reference standard in analytical chemistry can be expanded to include other biological matrices such as hair and saliva.
Conclusion:
In conclusion, 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine (1-(2,4-dimethoxybenzyl)-4-phenylpiperazine) is a synthetic compound that has various scientific research applications. Its unique chemical properties make it a reliable reference standard in analytical chemistry, and its potential therapeutic effects make it a promising compound for the treatment of mental health disorders. However, its potential for abuse and restricted use highlight the need for further research and development of novel compounds.
Métodos De Síntesis
The synthesis of 1-(2,4-dimethoxybenzyl)-4-phenylpiperazine involves the reaction of 2,4-dimethoxybenzaldehyde with phenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization. The purity of the compound is crucial for its scientific research applications.
Propiedades
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-22-18-9-8-16(19(14-18)23-2)15-20-10-12-21(13-11-20)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESRSLBPLLMDDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxybenzyl)-4-phenylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5879166.png)


![1,5-dimethyl-3,7-bis(3-methylbutanoyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5879194.png)
![3-ethoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5879204.png)
![N-(4-{2-[(4-hydroxyphenyl)(methyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5879206.png)

![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)


![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)

![N-(2-methoxyphenyl)-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetamide](/img/structure/B5879256.png)
